molecular formula C22H16Cl2O3 B4996290 2-(3,4-Dichlorophenyl)-2-oxoethyl biphenyl-4-ylacetate

2-(3,4-Dichlorophenyl)-2-oxoethyl biphenyl-4-ylacetate

Cat. No.: B4996290
M. Wt: 399.3 g/mol
InChI Key: RDTWYJPPUZPAPB-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-oxoethyl biphenyl-4-ylacetate is a synthetic organic compound characterized by the presence of dichlorophenyl and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl biphenyl-4-ylacetate typically involves the reaction of 3,4-dichlorophenyl acetic acid with biphenyl-4-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-oxoethyl biphenyl-4-ylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-oxoethyl biphenyl-4-ylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl biphenyl-4-ylacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission in the nervous system . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-2-oxoethyl phenylacetate: Similar structure but with a phenyl group instead of a biphenyl group.

    2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methylbiphenyl-4-ylacetate: Contains a methyl group on the biphenyl moiety.

Uniqueness

2-(3,4-Dichlorophenyl)-2-oxoethyl biphenyl-4-ylacetate is unique due to the presence of both dichlorophenyl and biphenyl groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2O3/c23-19-11-10-18(13-20(19)24)21(25)14-27-22(26)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTWYJPPUZPAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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